molecular formula C11H10ClNOS B8433499 1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol

1-[2-(4-Chlorophenyl)thiazol-5-yl]ethanol

Cat. No. B8433499
M. Wt: 239.72 g/mol
InChI Key: JAGSCOXAULQOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541594B2

Procedure details

To a suspension of 1-[2-(4-chlorophenyl)thiazol-5-yl]ethanone (5 g, 21 mmol) in methanol (100 ml) is added sodium borohydride (832 mg, 22 mmol) at room temperature. The reaction mixture is stirred at room temperature for 1 hour. The reaction mixture is quenched with saturated aqueous ammonium chloride solution (100 ml) and extracted with dichloromethane (2×150 ml). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to give 1-[2-(4-chlorophenyl)thiazol-5-yl]ethanol (4.88 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([C:13](=[O:15])[CH3:14])=[CH:11][N:12]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]([CH:13]([OH:15])[CH3:14])=[CH:11][N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
832 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with saturated aqueous ammonium chloride solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.